molecular formula C6H10O2 B1584478 Allyl propionate CAS No. 2408-20-0

Allyl propionate

Cat. No. B1584478
CAS RN: 2408-20-0
M. Wt: 114.14 g/mol
InChI Key: XRFWKHVQMACVTA-UHFFFAOYSA-N
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Description

Allyl propionate is a synthetic compound with the linear formula C2H5CO2CH2CH=CH2 . It is known for its ethereal acrylate fruity wasabi ripe tropical ripe banana nut skin odor type . It is mainly used as a modifier for materials such as linalyl acetate, ethyl methyl 2 butyrate, and other fruity esters .


Molecular Structure Analysis

The molecular structure of Allyl propionate consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The IUPAC Standard InChI of Allyl propionate is InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2 .


Chemical Reactions Analysis

The allyl group in Allyl propionate is known for its reactivity. The resonance form that contains the negative charge on the more highly substituted carbon atom is more reactive because of the extra σ σ-donation into the π π system . This raises the coefficient on this carbon atom and makes it more reactive (better orbital overlap with an electrophile) .


Physical And Chemical Properties Analysis

Allyl propionate has a boiling point of 123-125 °C and a density of 0.913 g/mL at 25 °C . It is soluble in water with a solubility of 3.649g/L at 25℃ .

Scientific Research Applications

Catalysts in Synthesis

Allyl propionate synthesis involves various catalysts like sulfuric acid, ferric chloride hexahydrate, and stannous chloride dihydrate. Among these, ferric chloride hexahydrate and stannous chloride dihydrate are excellent catalysts with significant practical application value (Shi-bin, 2005).

Enantiopure Propionate-Derived Motifs

Chiral sulfoxide chemistry aids in transforming methacrylate ester into optically pure allylic alcohol, which is then used in diastereoselective hydroboration. This method is applied in enantioselective synthesis, including the formation of the lactone core of octalactins (Bauder, 2015).

Photodissociation Dynamics

In the realm of photochemistry, the ultraviolet excitation of allyl radical leads to internal conversion to the ground state, forming vibrationally hot radicals. This process is critical for understanding the formation of allene and propyne from allyl radicals (Deyerl, Fischer, & Chen, 1999).

Microbial Production

Allyl propionate is involved in microbial fermentation for propionic acid production. This process finds applications in the food, cosmetic, plastics, and pharmaceutical industries. Understanding metabolic pathways like fermentative and biosynthetic pathways is crucial in this context (Gonzalez-Garcia et al., 2017).

Fumigation in Agriculture

Allyl alcohol esters, including allyl propionate, are effective in exterminating pests like Theba pisana snails, impacting agriculture, particularly in the context of cut roses for export. These esters demonstrate potency after undergoing hydrolysis (Ittah & Zisman, 1992).

Polymer Synthesis and Ion Adsorption

In polymer science, allyl propionate is key in synthesizing cross-linked functional polymer sorbents for uranyl ion adsorption. These polymers contain various functional groups capable of interacting with metal ions, important in environmental applications (Akperov, Maharramov, & Akperov, 2010).

Safety And Hazards

Allyl propionate is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is very toxic to aquatic life and has long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future forecast for Allyl propionate points towards a sustained increase in demand. As industries continue to explore new formulations and consumer preferences evolve, the compound is expected to witness a rise in demand, driven by its unique aromatic properties .

properties

IUPAC Name

prop-2-enyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFWKHVQMACVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0047668
Record name Allyl propionate
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Molecular Weight

114.14 g/mol
Source PubChem
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Physical Description

Colourless liquid with a sharp sour apple/apricot odour
Record name Allyl propionate
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Boiling Point

124.00 to 125.00 °C. @ 760.00 mm Hg
Record name Allyl propionate
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Density

0.914 (20°)
Record name Allyl propionate
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Product Name

Allyl propionate

CAS RN

2408-20-0
Record name Allyl propionate
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Record name Allyl propionate
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Record name ALLYL PROPIONATE
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Record name Propanoic acid, 2-propen-1-yl ester
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Record name Allyl propionate
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Record name Allyl propionate
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Record name ALLYL PROPIONATE
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Record name Allyl propionate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
DGL James, GE Troughton - Transactions of the Faraday Society, 1966 - pubs.rsc.org
… of the interaction of ethyl radicals with allyl propionate, and to measure and interpret the … of allyl propionate by the illumination of a gaseous mixture of diethyl ketone and allyl propionate …
Number of citations: 4 pubs.rsc.org
Y Shigetomi, T Kojima, N Ono - Journal of Polymer Science Part …, 1990 - Wiley Online Library
… The following values were found for the reactivity ratios: allyl propionate ( M1)-vinyl acetate (M2), rl = 0.42, r2 = 1.29; allyl butyrate (M1)-vinyl acetate ( M2), rl = 0.64, r2 = 0.97; allyl …
Number of citations: 24 onlinelibrary.wiley.com
A Boztuğ, HB Zengin, S Basan - Journal of Molecular Structure, 2004 - Elsevier
… Binary blends of poly (vinyl chloride) (PVC) and the maleic anhydride–allyl propionate (MA–AP) … The choice of the maleic anhydride–allyl propionate (MA–AP) is based on the chemical …
Number of citations: 22 www.sciencedirect.com
EO Akperov, AM Maharramov, OG Akperov - Hydrometallurgy, 2009 - Elsevier
Maleic anhydride–allyl propionate–styrenе terpolymer has been modified with tri-ethanolamine in order to prepare a new cross-linked functional polymer sorbent. The sorption …
Number of citations: 18 www.sciencedirect.com
A Boztuğ, S Basan - Journal of applied polymer science, 2003 - Wiley Online Library
In this study, maleic anhydride (MA)–styrene (St)–allyl propionate (AP) was produced with MA, St, and AP. It was then reacted with n‐propyl alcohol (Pr), n‐butyl alcohol (Bu), n‐pentyl …
Number of citations: 17 onlinelibrary.wiley.com
Y Shigetomi, N Ono, H Kato, M Oki - Polymer journal, 1992 - nature.com
The radical polymerization of allyl alkanoates was studied in the temperature range between+ 60 C and+ 80 C. The following activation energies were obtained by the Arrhenius plots: …
Number of citations: 3 www.nature.com
NG Gaylord, M Katz, HF Mark - Journal of Polymer Science Part …, 1964 - Wiley Online Library
… They found that degradative chain transfer increased in the series: allyl ethyl carbonate < allyl acetate < allyl propionate < allyl trimethylacetate. As a result of this increased transfer, the …
Number of citations: 12 onlinelibrary.wiley.com
E Akperov, A Maharramov… - Turkish Journal of …, 2010 - journals.tubitak.gov.tr
Allyl propionate-maleic anhydride-styren terpolymer has been modified with glycerin in order to prepare a new cross-linked functional polymer sorbent. The synthesized cross-linked …
Number of citations: 8 journals.tubitak.gov.tr
A Boztuğ, S Basan - Journal of applied polymer science, 2007 - Wiley Online Library
Thermal characterization of maleic anhydride‐styrene‐allyl propionate (MA‐St‐AP) terpolymer and its ester derivatives named as n‐alkyl maleate and shown as nPr MA‐St‐AP, nBu MA…
Number of citations: 5 onlinelibrary.wiley.com
OG Akperov, TG Khanlarov, EO Akperov… - Vysokomolekuliarnye …, 1994 - hero.epa.gov
… Kinetics of terpolymerization of allyl propionate with maleic anhydride and styrene was … At excess of allyl propionate the process of terpolymerization acquires an ''allylic'' character. …
Number of citations: 4 hero.epa.gov

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